molecular formula C14H18O4Zn B2715171 Zinc;2,2-dimethylpropanoate;ethyl benzoate CAS No. 1344727-27-0

Zinc;2,2-dimethylpropanoate;ethyl benzoate

Cat. No.: B2715171
CAS No.: 1344727-27-0
M. Wt: 315.67
InChI Key: JCRAKEYUYLJUJX-UHFFFAOYSA-N
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Description

Zinc;2,2-dimethylpropanoate;ethyl benzoate is a specialized organozinc compound used in various chemical reactions and research applications. It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further bonded to a zinc pivalate structure. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)benzyl)zinc pivalate typically involves the reaction of (3-(Ethoxycarbonyl)benzyl) bromide with zinc pivalate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3-(Ethoxycarbonyl)benzyl) bromide+Zinc pivalate(3-(Ethoxycarbonyl)benzyl)zinc pivalate\text{(3-(Ethoxycarbonyl)benzyl) bromide} + \text{Zinc pivalate} \rightarrow \text{(3-(Ethoxycarbonyl)benzyl)zinc pivalate} (3-(Ethoxycarbonyl)benzyl) bromide+Zinc pivalate→(3-(Ethoxycarbonyl)benzyl)zinc pivalate

Industrial Production Methods

Industrial production of (3-(Ethoxycarbonyl)benzyl)zinc pivalate involves large-scale synthesis using automated reactors. The process ensures high purity and consistent quality of the compound. The reaction conditions are optimized for maximum yield and efficiency, often involving temperature control, precise reagent addition, and continuous monitoring.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)benzyl)zinc pivalate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: For oxidation reactions, though these are less frequently used.

Major Products

The major products formed from reactions involving (3-(Ethoxycarbonyl)benzyl)zinc pivalate depend on the specific reaction conditions and reagents used. Common products include substituted benzyl derivatives and complex organic molecules formed through coupling reactions.

Scientific Research Applications

(3-(Ethoxycarbonyl)benzyl)zinc pivalate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)benzyl)zinc pivalate involves the transfer of the benzyl group to a target molecule. The zinc moiety acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Methoxycarbonyl)benzyl)zinc pivalate
  • (3-(Ethoxycarbonyl)phenyl)zinc pivalate
  • (3-(Ethoxycarbonyl)benzyl)zinc acetate

Uniqueness

(3-(Ethoxycarbonyl)benzyl)zinc pivalate is unique due to its specific reactivity and the presence of the ethoxycarbonyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in organic synthesis.

Properties

IUPAC Name

zinc;2,2-dimethylpropanoate;ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.C5H10O2.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h4-7H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFRJJIPSQGDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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